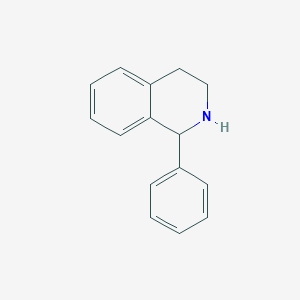
1-Phenyl-1,2,3,4-Tetrahydroisochinolin
Übersicht
Beschreibung
1-Phenyl-1,2,3,4-tetrahydroisoquinoline is an organic compound with the molecular formula C15H15N. It belongs to the class of isoquinoline alkaloids, which are known for their diverse biological activities. This compound is characterized by a phenyl group attached to a tetrahydroisoquinoline skeleton, making it a significant molecule in medicinal chemistry and synthetic organic chemistry .
Wissenschaftliche Forschungsanwendungen
1-Phenyl-1,2,3,4-tetrahydroisoquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: This compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurodegenerative disorders and as an analgesic.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals
Wirkmechanismus
Target of Action
1-Phenyl-1,2,3,4-tetrahydroisoquinoline (PTIQ) is a synthetic compound that has been used as a lead compound for the development of drugs with dopamine β-hydroxylase inhibitory activity . This suggests that the primary target of PTIQ is the dopamine β-hydroxylase enzyme, which plays a crucial role in the biosynthesis of the neurotransmitter norepinephrine from dopamine.
Mode of Action
It is known to inhibit the activity of dopamine β-hydroxylase, thereby reducing the conversion of dopamine to norepinephrine . This can lead to an increase in dopamine levels and a decrease in norepinephrine levels in the brain, which can have various effects on mood, cognition, and other neurological functions.
Biochemical Pathways
PTIQ affects the catecholamine biosynthesis pathway by inhibiting the enzyme dopamine β-hydroxylase . This enzyme is responsible for the conversion of dopamine to norepinephrine, a key step in the biosynthesis of norepinephrine. By inhibiting this enzyme, PTIQ can alter the levels of these neurotransmitters in the brain, potentially affecting various neurological processes.
Pharmacokinetics
It is known that ptiq is a solid compound , suggesting that it may be administered orally
Result of Action
The inhibition of dopamine β-hydroxylase by PTIQ can lead to an increase in dopamine levels and a decrease in norepinephrine levels in the brain . This can have various effects on mood, cognition, and other neurological functions.
Action Environment
The action of PTIQ may be influenced by various environmental factors. For example, the efficacy and stability of PTIQ could potentially be affected by factors such as temperature, light, and pH Additionally, the presence of other substances in the body, such as other drugs or metabolites, could potentially interact with PTIQ and affect its action
Biochemische Analyse
Biochemical Properties
It is known that tetrahydroisoquinolines can interact with various enzymes and proteins
Cellular Effects
It is known that tetrahydroisoquinolines can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to discuss the changes in the effects of this compound over time .
Vorbereitungsmethoden
1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common synthetic route involves the condensation of benzoyl chloride or benzoic acid with phenethylamine in the presence of an alkali metal hydroxide to form N-(2-phenethyl)benzamide. This intermediate is then cyclized using phosphorus pentoxide and phosphorus trichloride in a benzene solvent to yield 1-phenyl-3,4-dihydroisoquinoline. Finally, reduction with hydroboron in an alcohol solvent produces 1-phenyl-1,2,3,4-tetrahydroisoquinoline . Industrial production methods often focus on optimizing these steps to increase yield and reduce environmental impact.
Analyse Chemischer Reaktionen
1-Phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions typically yield dihydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens. Major products formed from these reactions include substituted isoquinolines and dihydroisoquinolines .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the phenyl group, resulting in different biological activities.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group instead of a phenyl group, leading to variations in its pharmacological properties.
The uniqueness of 1-Phenyl-1,2,3,4-tetrahydroisoquinoline lies in its specific structural features, which confer distinct biological activities and synthetic utility .
Eigenschaften
IUPAC Name |
1-phenyl-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-9,15-16H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRTRSEDVLBBFJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22990-19-8 | |
| Record name | 1,2,3,4-Tetrahydro-1-phenylisoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022990198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22990-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


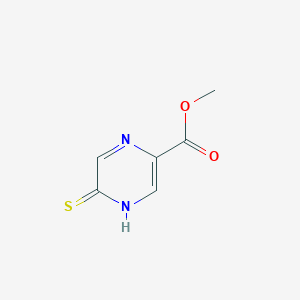
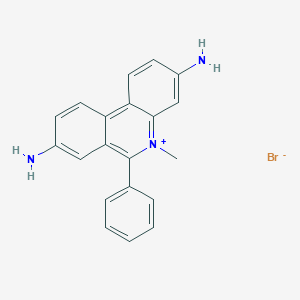

![2,8-Nonanediol, 4-ethenyl-4,8-dimethyl-1-(phenylmethoxy)-, [R-(R*,R*)]-(9CI)](/img/structure/B142560.png)
![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)


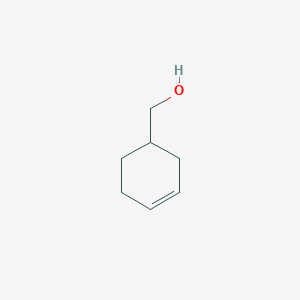
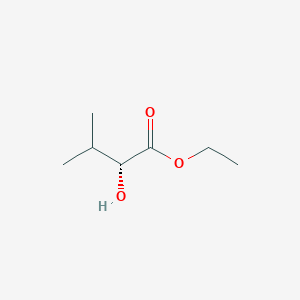
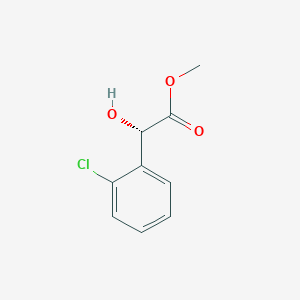

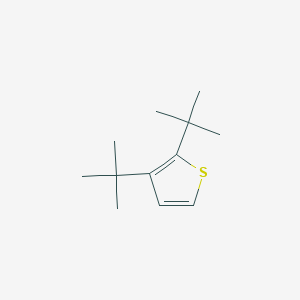
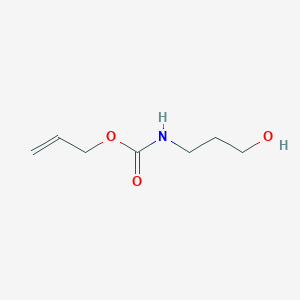
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)
